5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenyl-1,4-dihydropyridine-3-carboxamide
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Description
5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H19N5O3S2 and its molecular weight is 477.56. The purity is usually 95%.
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Biological Activity
5-Cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including cytotoxicity, antioxidant properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C23H19N5O3S2, with a molecular weight of approximately 477.56 g/mol. The structure features a dihydropyridine core with multiple functional groups that contribute to its biological activity. The presence of the thiazole moiety is particularly noteworthy as it has been linked to various pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps often include the formation of the thiazole ring and the introduction of the furan group. Recent studies have optimized these synthetic routes to enhance yield and purity, allowing for better evaluation of biological activities.
Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- IC50 Values : In a study examining its anticancer properties, the compound exhibited significant cytotoxicity with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using various assays. It demonstrated notable activity in scavenging free radicals, contributing to its therapeutic profile in oxidative stress-related diseases.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Protein Interaction : Molecular dynamics simulations suggest that it interacts primarily through hydrophobic contacts with target proteins such as Bcl-2, which plays a crucial role in regulating apoptosis .
- Structural Activity Relationship (SAR) : Studies indicate that modifications in the phenyl and thiazole rings significantly influence cytotoxic activity, emphasizing the importance of specific substituents for enhancing efficacy .
Case Studies
Recent literature provides compelling evidence regarding the biological activities of this compound:
- Anticancer Studies : A recent study reported that derivatives of this compound showed enhanced activity against melanoma cells (B16-F10) and human monocytic cell lines (U937, THP-1), with some derivatives achieving IC50 values below those of traditional treatments .
- Antioxidant Studies : Another investigation highlighted that certain derivatives exhibited up to 85% inhibition in antioxidant assays, showcasing their potential in preventing oxidative damage .
Properties
IUPAC Name |
5-cyano-4-(furan-2-yl)-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S2/c1-14-19(21(30)27-15-6-3-2-4-7-15)20(17-8-5-10-31-17)16(12-24)22(26-14)33-13-18(29)28-23-25-9-11-32-23/h2-11,20,26H,13H2,1H3,(H,27,30)(H,25,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSNJLZUDNTTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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